molecular formula C16H17N3O5S2 B2690083 Methyl 3-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate CAS No. 2097925-88-5

Methyl 3-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2690083
CAS No.: 2097925-88-5
M. Wt: 395.45
InChI Key: OLTLWXHQISIYKF-UHFFFAOYSA-N
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Description

Methyl 3-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene-2-carboxylate core linked via a sulfamoyl bridge to a pyridine ring substituted with a 2-oxopyrrolidin-1-yl group. This compound’s structural complexity aligns with molecules designed for therapeutic applications, particularly in targeting kinases or neurotransmitter receptors .

Properties

IUPAC Name

methyl 3-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S2/c1-24-16(21)15-13(4-6-25-15)26(22,23)18-9-11-7-12(10-17-8-11)19-5-2-3-14(19)20/h4,6-8,10,18H,2-3,5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTLWXHQISIYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC(=CN=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 3-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrrolidine ring: This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic conditions.

    Introduction of the pyridine moiety: This step often involves a coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of pyridine is reacted with a halogenated precursor.

    Attachment of the thiophene ring: This can be done through a similar coupling reaction, ensuring the correct positioning of the thiophene ring.

    Final esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the final methyl ester

Chemical Reactions Analysis

Methyl 3-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 3-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidine and pyridine moieties are particularly important for binding interactions, while the thiophene ring can influence the compound’s electronic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Published Literature

The compound’s structural motifs—thiophene carboxylate, sulfamoyl linker, and pyridine-pyrrolidinone—are shared with other heterocyclic derivatives. Below is a detailed comparison with key analogues:

Compound Structural Features Key Differences Potential Implications References
2-Sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile Thienyl-pyridine core; sulfanyl (SH) group; nitrile substituent Sulfanyl (vs. sulfamoyl) reduces hydrogen-bonding capacity; nitrile increases polarity. Likely lower target affinity but improved solubility compared to sulfamoyl derivatives.
Example 62 () : 2-(1-(4-amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Pyrazolo-pyrimidine core; thiophen-2-yl group; fluorinated aromatic systems Bulkier fused-ring system; fluorine atoms enhance metabolic stability and electronegativity. Potential anticancer or kinase inhibition activity due to fluorinated chromenone core.
Compound 9 () : Phosphino-propanenitrile derivative Tetrahydrofuran backbone; thio-linked pyrimidinone; tert-butyldimethylsilyl (TBS) group Larger molecular weight; TBS group improves stability but reduces bioavailability. Likely used in oligonucleotide synthesis due to protective groups and phosphoramidite link.

Biological Activity

Methyl 3-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, alongside relevant findings from related thiophene derivatives.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the reaction of thiophene-2-carboxylic acid derivatives with appropriate sulfamoyl and pyridine derivatives. Characterization methods such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Biological Activity

This compound exhibits a range of biological activities, particularly in the fields of anti-cancer, anti-inflammatory, and antimicrobial research. The following sections detail specific findings regarding its biological effects.

Anticancer Activity

Thiophene derivatives have been widely studied for their anticancer properties. This compound has shown promising results in inhibiting tumor cell proliferation in various cancer cell lines. For instance, studies indicate that thiophene derivatives can induce apoptosis in prostate cancer cells (PC3 cell line) and exhibit cytotoxic effects against breast cancer cells.

CompoundCell LineIC50 (µM)Mechanism
Methyl 3-{...}PC312.5Apoptosis induction
Methyl 3-{...}MCF715.0Cell cycle arrest

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The compound demonstrates significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activity of methyl 3-{...} can be attributed to its ability to interact with specific molecular targets within cells. For instance:

  • Inhibition of Kinases : Certain thiophene derivatives have been shown to inhibit kinase activity, which is crucial for cell signaling pathways involved in cancer progression.
  • DNA Intercalation : Some studies suggest that thiophene compounds can intercalate into DNA, disrupting replication and transcription processes.

Case Studies

Several case studies have highlighted the therapeutic potential of thiophene derivatives:

  • Case Study on Anticancer Effects : A study involving a series of thiophene derivatives showed that modifications at the sulfur atom significantly enhanced anticancer activity. The compound exhibited a synergistic effect when combined with existing chemotherapeutics.
  • Antimicrobial Evaluation : Another study evaluated the antimicrobial properties of a series of sulfamoyl thiophenes, demonstrating that structural variations could lead to improved efficacy against resistant bacterial strains.

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